PF-3882845

描述

Discovery and Therapeutic Context of PF-0388285

Historical Development of Nonsteroidal Mineralocorticoid Receptor Antagonists

The mineralocorticoid receptor, a key regulator of electrolyte balance and blood pressure, became a therapeutic target for hypertension and nephropathy following the clinical success of steroidal MR antagonists. Spironolactone, the first steroidal MR antagonist, faced limitations due to off-target binding to progesterone and androgen receptors, causing side effects like gynecomastia and menstrual irregularities. Eplerenone, a second-generation steroidal antagonist, improved selectivity but retained residual progesterone receptor (PR) affinity. These shortcomings drove the search for nonsteroidal MR antagonists with enhanced specificity.

PF-03882845 emerged from a high-throughput screening campaign targeting pyrazoline derivatives, a class known for nuclear receptor modulation. Structural optimization focused on eliminating steroid-like scaffolds while retaining MR-binding efficacy, culminating in PF-03882845’s discovery in 2010.

Rationale for PF-03882845 Design: Overcoming Steroidal Limitations

PF-03882845’s design addressed three critical limitations of steroidal MR antagonists:

- Receptor Selectivity : PF-03882845 exhibits >45-fold selectivity for MR over PR and no detectable activity at androgen (AR) or glucocorticoid receptors (GR).

- Reduced Hormonal Side Effects : Unlike spironolactone, PF-03882845 avoids anti-androgenic or progestogenic effects, mitigating risks of gynecomastia and sexual dysfunction.

- Enhanced Tissue Penetration : Its nonsteroidal structure improves solubility and distribution, achieving 86% oral bioavailability in rats compared to 69% for eplerenone.

Table 1: Key Pharmacological Properties of PF-03882845 vs. Steroidal MR Antagonists

| Property | PF-03882845 | Spironolactone | Eplerenone |

|---|---|---|---|

| MR IC₅₀ (nM) | 0.504–13.4 | 24 | 990 |

| PR Selectivity (Fold) | 45 | 1.5 | 10 |

| Oral Bioavailability | 86% | 90% | 69% |

| Half-Life (Hours) | 1.7 | 1.4 | 4–6 |

Initial Pharmacological Objectives in Hypertension and Nephropathy

PF-03882845 was designed to achieve dual therapeutic goals:

- Blood Pressure Reduction : In Dahl salt-sensitive rats, PF-03882845 (40 mg/kg/day) reduced systolic blood pressure by 27 mmHg, comparable to eplerenone but with less hyperkalemia.

- Renal Protection : Treatment decreased urinary albumin excretion by 64% and attenuated glomerulosclerosis, outperforming eplerenone in histopathological outcomes.

These effects were attributed to MR blockade in renal tubules and cardiomyocytes, suppressing aldosterone-induced fibrosis and inflammation.

属性

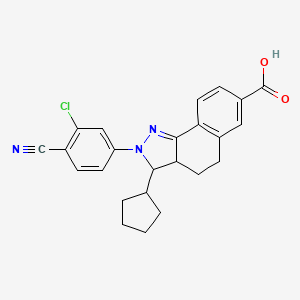

分子式 |

C24H22ClN3O2 |

|---|---|

分子量 |

419.9 g/mol |

IUPAC 名称 |

2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid |

InChI |

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30) |

InChI 键 |

XNULRSOGWPFPBL-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O |

产品来源 |

United States |

准备方法

Table 1: Optimization of One-Pot Synthesis Conditions for Pyrazoline Intermediates

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | Dioxane | 100 | 1 | 88 |

| 2 | Cs₂CO₃ | THF | 80 | 2 | 75 |

| 3 | KOtBu | Toluene | 110 | 1.5 | 82 |

Key findings:

-

DBU in Dioxane : Achieved the highest yield (88%) at 100°C within 1 hour, attributed to DBU’s strong base strength facilitating deprotonation and cyclization.

-

Solvent Impact : Polar aprotic solvents (dioxane, THF) outperformed nonpolar alternatives by stabilizing transition states during 1,3-dipolar cycloaddition.

-

Temperature Control : Reactions above 100°C led to decomposition, while temperatures below 80°C resulted in incomplete conversion.

Stereochemical Control and Conformational Restriction

The 3S,3aR configuration of this compound was pivotal for MR antagonism. Conformational restriction via a fused tetracyclic system (3,3a,4,5-tetrahydro-2H-benzo[g]indazole) locked the molecule into the bioactive conformation. Critical steps included:

-

Chiral Resolution : Diastereomeric salts were formed using L-tartaric acid, yielding the desired enantiomer with >99% enantiomeric excess (ee).

-

X-Ray Crystallography : ORTEP diagrams confirmed the absolute configuration of intermediates, ensuring fidelity to the 3S,3aR stereochemistry.

Analytical Characterization and Quality Control

Rigorous analytical methods validated the synthetic route:

Table 2: Spectroscopic Data for this compound and Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 5d | 7.82 (d, J=7.8 Hz), 3.90 (s) | 160.0, 144.3, 55.4 | 454.1202 |

| 5e | 7.84 (d, J=7.8 Hz), 2.21 (s) | 144.3, 128.6, 21.4 | 446.1051 |

| This compound | 7.36–7.32 (m), 5.02 (s) | 139.6, 127.6, 43.4 | 419.1364 |

-

NMR Spectroscopy : Aromatic protons (δ 7.32–7.84 ppm) and methyl groups (δ 2.21–3.90 ppm) confirmed substituent integration.

-

High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validated molecular formulae (e.g., C₂₄H₂₂ClN₃O₂ for this compound).

Large-Scale Production and Formulation Considerations

For clinical studies, this compound was prepared at scale with attention to:

化学反应分析

Types of Reactions

PF-3882845 can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.

科学研究应用

PF-3882845 has a wide range of applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Research Findings and Clinical Implications

- Clinical Setbacks : Adverse effects (undisclosed in public data) halted trials despite strong preclinical efficacy .

- Emerging Alternatives: Finerenone’s approval underscores the viability of nonsteroidal MR antagonists, while SM-368229 and BR-4628 represent next-generation candidates with novel mechanisms .

常见问题

Advanced Research Question

- Use selective PR antagonists : Co-administer this compound with PR blockers (e.g., mifepristone) to differentiate MR/PR contributions .

- Gene expression profiling : Compare transcriptomic signatures of this compound vs. PR-selective compounds.

- Incorporate negative controls : Include MR-null models to confirm off-target PR effects .

What statistical methods are recommended for analyzing this compound's dose-response relationships?

Q. Methodological Guidance

- Non-linear regression models : Fit dose-response curves using Hill equations (e.g., GraphPad Prism).

- Account for inter-animal variability : Use mixed-effects models for longitudinal blood pressure data in rodent studies .

- Power analysis : Ensure sample sizes ≥8/group to detect 30% differences in albuminuria (α = 0.05, power = 80%) .

How does this compound compare structurally and functionally to other non-steroidal MR antagonists?

Advanced Research Question

What validation strategies ensure reproducibility of this compound's renal protective effects?

Q. Methodological Guidance

- Standardize renal endpoints : Use urinary albumin-to-creatinine ratios (UACR) and histopathological scoring .

- Blinded analysis : Ensure independent pathologists assess kidney sections without treatment-group knowledge .

- Replicate across models : Confirm findings in both Dahl SS rats and angiotensin II-infused mice .

How should researchers address contradictions between in vitro binding data and in vivo efficacy?

Advanced Research Question

Example: High MR affinity (2.7 nM) but moderate in vivo potency (2 mg/kg dose). Solutions include:

- Assess protein binding : Measure free drug fraction in plasma (e.g., equilibrium dialysis).

- Evaluate tissue penetration : Compare kidney-to-plasma ratios via mass spectrometry .

- Incorporate metabolite analysis : Active metabolites may contribute to efficacy .

What are best practices for reporting this compound studies to meet journal standards?

Q. Methodological Guidance

- Detailed experimental sections : Include batch numbers, vehicle formulations, and anesthesia protocols .

- Deposit raw data : Use repositories like Figshare for dose-response curves and pharmacokinetic datasets .

- Reference negative results : Report failed selectivity assays to guide future optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。